Prim-O-glucosylcimifugin is a natural product found in Angelica japonica, Eranthis hyemalis, and other organisms with data available.
Prim-O-glucosylcimifugin
CAS No.: 80681-45-4
Cat. No.: VC21346779
Molecular Formula: C22H28O11
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80681-45-4 |
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Molecular Formula | C22H28O11 |
Molecular Weight | 468.4 g/mol |
IUPAC Name | (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
Standard InChI | InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 |
Standard InChI Key | XIUVHOSBSDYXRG-UVTAEQIVSA-N |
Isomeric SMILES | CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |
Chemical Structure and Properties
Prim-O-glucosylcimifugin, also known as cimifugin 7-glucoside, is an organic heterotricyclic compound characterized by a chromone core with a fused furan ring. It has the molecular formula C₂₂H₂₈O₁₁ and a molecular weight of 468.46 g/mol . The compound is identified by CAS number 80681-45-4 and is classified as a polyphenol .
The physical and chemical properties of Prim-O-glucosylcimifugin are summarized in Table 1:
Property | Value |
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Molecular Formula | C₂₂H₂₈O₁₁ |
Molecular Weight | 468.46 g/mol |
Physical State (20°C) | Solid |
Appearance | White to light yellow powder or crystal |
Storage Temperature | Frozen (<0°C) |
Condition to Avoid | Heat Sensitive |
Melting Point | 120°C |
Specific Rotation [α]₂₀/D | +14.0 to +18.0° (C=0.3, MeOH) |
Maximum Absorption Wavelength | 296 nm (EtOH) |
Solubility | Soluble in chloroform and methanol |
HPLC Purity | >97.0% |
The chemical name for this compound is (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one . It contains a glucose moiety attached to the chromone skeleton, which contributes to its unique chemical characteristics and biological activities.
Natural Sources and Extraction
Prim-O-glucosylcimifugin is primarily found in Saposhnikovia divaricata (Turcz.) Schischk, a plant that has been used in traditional Chinese medicine for its medicinal properties . This compound has also been reported in other plants including Angelica japonica and Eranthis hyemalis .
In traditional Chinese medicine, the root of Saposhnikovia (known as Fangfeng) has been used to treat various conditions including colds, headaches, and rheumatoid arthritis . Prim-O-glucosylcimifugin serves as a quality control marker (Q-marker) for Radix Saposhnikoviae, which is an important indicator of the medicinal quality of this herbal material .
Metabolic Pathways and Pharmacokinetics
Understanding the metabolism of Prim-O-glucosylcimifugin is crucial for its development as a therapeutic agent. Studies using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have identified several metabolites of this compound in human liver microsomes and animal models .
In human liver microsomes, five phase I metabolites of Prim-O-glucosylcimifugin have been identified . The main metabolic pathways include:
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Hydroxylation
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Hydrolysis reactions
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Dehydrogenation
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Hydrogenation
Additional metabolic reactions observed include methylation, glycosylation, isomerization, sulfation, and other S-conjugations .
A comprehensive study in rats identified 35 metabolites of Prim-O-glucosylcimifugin in various biological matrices including plasma, urine, feces, heart, liver, spleen, lung, kidney, and brain . Among these, six metabolites (designated as M13, M17, M20, M23, M24, and M28) were identified as the primary metabolites .
Pharmacological Activities
Anti-inflammatory Effects
Prim-O-glucosylcimifugin exhibits potent anti-inflammatory properties through multiple mechanisms. Research has demonstrated that it suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) .
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Prim-O-glucosylcimifugin significantly inhibited nitric oxide (NO) production in a concentration-dependent manner without affecting cell viability at concentrations ranging from 15 to 100 μg/mL . The compound also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .
Mechanistically, Prim-O-glucosylcimifugin exerts its anti-inflammatory effects by modulating several signaling pathways:
These molecular mechanisms collectively contribute to the anti-inflammatory properties of Prim-O-glucosylcimifugin, making it a promising agent for treating various inflammatory conditions.
Anticancer Activities
Emerging evidence suggests that Prim-O-glucosylcimifugin has significant anticancer potential. A notable mechanism of its anticancer activity involves the inhibition of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) .
PMN-MDSCs are immunosuppressive cells that play a critical role in immune evasion, tolerance to programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) inhibitors, and tumor progression . By targeting these cells, Prim-O-glucosylcimifugin can enhance the efficacy of immune checkpoint inhibitors in cancer treatment.
Studies have shown that Prim-O-glucosylcimifugin binds effectively to target proteins and inhibits the proliferation, metabolism, and immunosuppressive ability of PMN-MDSCs by modulating arginine metabolism and the tricarboxylic acid cycle (TCA cycle) . This mechanism increases CD8 T-lymphocyte infiltration in tumors and enhances the antitumor effect of PD-1 inhibitors in mouse models of melanoma (B16-F10) and triple-negative breast cancer (4T1) .
Antimicrobial Effects
Prim-O-glucosylcimifugin has demonstrated antimicrobial properties, particularly against Staphylococcus aureus. At subinhibitory concentrations, it decreases the expression of alpha-hemolysin (Hla), a primary virulence factor of S. aureus that plays a major role in its pathogenicity . This finding suggests that Prim-O-glucosylcimifugin could be developed as an anti-virulence agent against S. aureus infections.
Therapeutic Applications
Treatment of Ulcerative Colitis
One of the most extensively studied therapeutic applications of Prim-O-glucosylcimifugin is its protective effect against ulcerative colitis (UC) . UC is characterized by intestinal epithelial immune dysfunction and imbalance in intestinal flora homeostasis.
In a dextran sulfate sodium (DSS)-induced UC model in mice, Prim-O-glucosylcimifugin treatment led to:
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Improved clinical scores
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Increased colonic length and weight
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Repair of pathological injury to the intestinal mucosa
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Inhibition of inflammatory cytokines (IL-1β, TNF-α, IL-6)
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Upregulation of tight junction proteins (Occludin, Claudin-3, ZO-1)
The protective effect of Prim-O-glucosylcimifugin on the intestinal barrier was further demonstrated through immunofluorescence staining and Western blot analyses, which showed that it effectively alleviated the decrease in tight junction protein levels in the DSS-induced mice UC model .
Analysis of intestinal microbiota by 16S rDNA sequencing revealed that Prim-O-glucosylcimifugin treatment regulated the microbial composition in UC mice. It increased the abundance of beneficial bacteria such as Lactobacillus, Firmicutes, and Bacteroidetes, while decreasing the levels of potentially harmful bacteria including Enterobacteriales, Gammaproteobacteria, and Helicobacteraceae . These findings suggest that Prim-O-glucosylcimifugin positively regulates intestinal flora colonization, protects beneficial flora, and maintains intestinal environmental homeostasis.
Cancer Immunotherapy
The ability of Prim-O-glucosylcimifugin to inhibit PMN-MDSCs makes it a promising agent for enhancing cancer immunotherapy, particularly in combination with immune checkpoint inhibitors .
In mouse models of melanoma and triple-negative breast cancer, Prim-O-glucosylcimifugin exhibited a synergistic antitumor effect with PD-1 inhibitors . This synergism is attributed to its ability to improve the tumor immunosuppressive microenvironment by inhibiting PMN-MDSCs and increasing CD8 T-lymphocyte infiltration in tumors.
These findings suggest that Prim-O-glucosylcimifugin could serve as a sensitizer for PD-1 inhibitors, potentially enhancing their efficacy in clinical applications .
Other Therapeutic Applications
Based on its traditional use in Chinese medicine and its documented pharmacological properties, Prim-O-glucosylcimifugin may have therapeutic potential in treating other conditions including:
Research Methods and Analytical Techniques
Chromatographic Analysis
Several analytical techniques have been employed for the isolation, identification, and quantification of Prim-O-glucosylcimifugin. High-performance liquid chromatography (HPLC) is commonly used for purity analysis, with standards generally requiring >97.0% purity .
For metabolite identification and structural characterization, more advanced techniques such as ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have been utilized . This technique allows for the fast analysis of the metabolic profile of Prim-O-glucosylcimifugin in various biological matrices.
Spectroscopic Methods
Mass spectrometry data for Prim-O-glucosylcimifugin shows characteristic fragmentation patterns that are useful for its identification and structural confirmation . ESI-Orbitrap(+)(LC) has been used for mass spectral analysis of this compound, with a reported retention time of 10.93 minutes .
Experimental Models
Research on the pharmacological effects of Prim-O-glucosylcimifugin has employed various experimental models:
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In vitro models:
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RAW 264.7 macrophages for anti-inflammatory studies
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Human liver microsomes for metabolism studies
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A549 cells for cytotoxicity assessments
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Recombinant UDP-glucuronosyltransferase (UGT) enzymes for glucuronidation studies
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In vivo models:
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DSS-induced ulcerative colitis in mice
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B16-F10 (melanoma) and 4T1 (triple-negative breast cancer) mouse tumor models
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These models have provided valuable insights into the pharmacological properties and therapeutic potential of Prim-O-glucosylcimifugin.
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